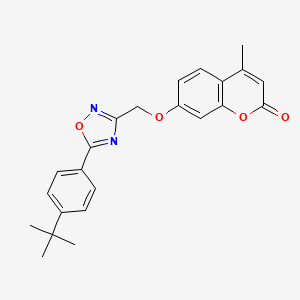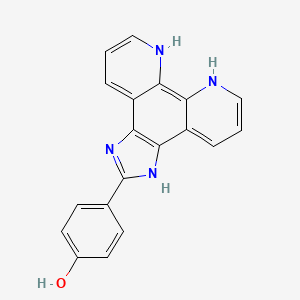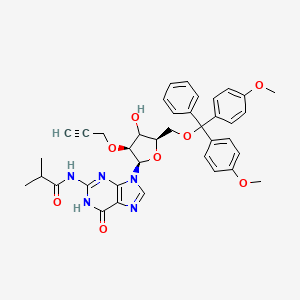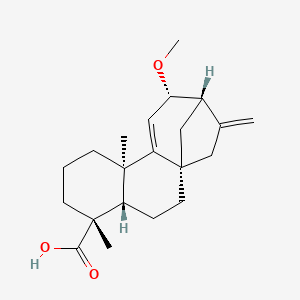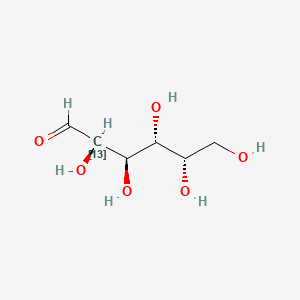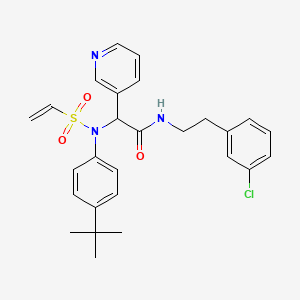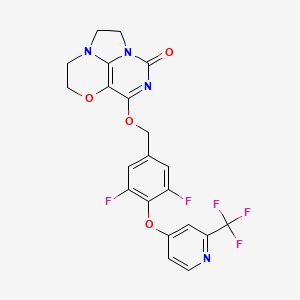
Lp-PLA2-IN-10
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lp-PLA2-IN-10 is a potent inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme involved in the hydrolysis of lipoprotein lipids or phospholipids. This compound has significant potential for research in neurodegenerative diseases such as Alzheimer’s disease, glaucoma, age-related macular degeneration, and cardiovascular diseases including atherosclerosis .
Méthodes De Préparation
The synthesis of Lp-PLA2-IN-10 involves the preparation of cyclic pyrimidinones. The synthetic route and reaction conditions are detailed in patent WO2022001881A1. The process includes the use of specific reagents and catalysts to achieve the desired chemical structure . Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimization for large-scale production.
Analyse Des Réactions Chimiques
Lp-PLA2-IN-10 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Lp-PLA2-IN-10 has a wide range of scientific research applications:
Chemistry: It is used to study the inhibition of lipoprotein-associated phospholipase A2 and its effects on lipid metabolism.
Biology: It helps in understanding the role of Lp-PLA2 in various biological processes, including inflammation and oxidative stress.
Medicine: It is researched for its potential therapeutic effects in neurodegenerative diseases, cardiovascular diseases, and other conditions related to lipid metabolism.
Industry: It may be used in the development of new drugs and therapeutic agents targeting Lp-PLA2
Mécanisme D'action
Lp-PLA2-IN-10 exerts its effects by inhibiting the activity of lipoprotein-associated phospholipase A2. This enzyme is involved in the hydrolysis of oxidized phospholipids, producing pro-inflammatory mediators. By inhibiting Lp-PLA2, this compound reduces the production of these mediators, thereby exerting anti-inflammatory and anti-atherogenic effects. The molecular targets and pathways involved include the inhibition of lysophosphatidylcholine production and the modulation of lipid metabolism .
Comparaison Avec Des Composés Similaires
Similar compounds to Lp-PLA2-IN-10 include:
Darapladib: Another Lp-PLA2 inhibitor with similar mechanisms of action and therapeutic potential.
Rilapladib: An investigational drug targeting Lp-PLA2, used in the treatment of atherosclerosis and cardiovascular disorders.
This compound is unique in its specific chemical structure and potency as an Lp-PLA2 inhibitor
Propriétés
Formule moléculaire |
C21H15F5N4O4 |
|---|---|
Poids moléculaire |
482.4 g/mol |
Nom IUPAC |
7-[[3,5-difluoro-4-[2-(trifluoromethyl)pyridin-4-yl]oxyphenyl]methoxy]-9-oxa-1,4,6-triazatricyclo[6.3.1.04,12]dodeca-6,8(12)-dien-5-one |
InChI |
InChI=1S/C21H15F5N4O4/c22-13-7-11(8-14(23)16(13)34-12-1-2-27-15(9-12)21(24,25)26)10-33-18-17-19-29(5-6-32-17)3-4-30(19)20(31)28-18/h1-2,7-9H,3-6,10H2 |
Clé InChI |
XTSLPMYBDSIBMU-UHFFFAOYSA-N |
SMILES canonique |
C1CN2C3=C(C(=NC2=O)OCC4=CC(=C(C(=C4)F)OC5=CC(=NC=C5)C(F)(F)F)F)OCCN31 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[5-[(2S,5R)-5-(2-hydroxyethyl)-2-methyl-4-propylpiperazine-1-carbonyl]-6,6-dimethyl-1,4-dihydropyrrolo[3,4-c]pyrazol-3-yl]pyridine-2-carboxamide](/img/structure/B12409332.png)
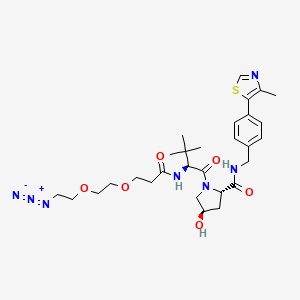
![(4S)-4-[(Z,3R)-3-[(2R,3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-1-enyl]-4-hydroxy-3,5,5-trimethylcyclohex-2-en-1-one](/img/structure/B12409339.png)
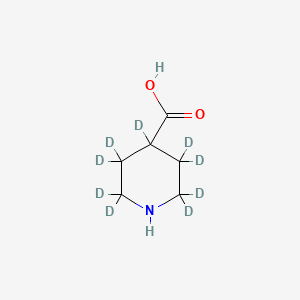
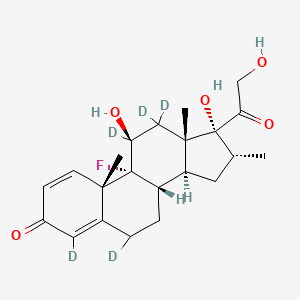
![[3-[4-[(1E,3E)-4-[4-(diethylamino)phenyl]buta-1,3-dienyl]pyridin-1-ium-1-yl]-2-hydroxypropyl]-(2-hydroxyethyl)-dimethylazanium;dibromide](/img/structure/B12409352.png)
